3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 255.07 g/mol. This compound is classified as a brominated derivative of pyrrolo[1,2-a]pyrimidine, which is a heterocyclic aromatic organic compound. It has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester falls under the category of heterocyclic compounds, specifically pyrimidines. Its structural features include a bromine atom at the 3-position and a carboxylic acid methyl ester group at the 6-position, which contribute to its unique reactivity and biological activity.
The synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester typically involves several key steps:
The reaction conditions for bromination may vary but generally require controlled temperatures and reaction times to achieve optimal yields. The use of solvents such as dichloromethane or acetonitrile can facilitate the bromination process while minimizing side reactions .
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester can participate in several chemical reactions:
The reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yield and selectivity. For instance, nucleophilic substitution might require polar aprotic solvents to enhance nucleophile reactivity .
The mechanism of action for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester primarily involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity.
This inhibition affects downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell proliferation and migration in cancer cells . The specific interactions at the molecular level are crucial for its potential therapeutic applications.
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester is typically characterized by:
Key chemical properties include:
Relevant safety data indicates that it may pose risks such as irritation upon contact .
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester has several significant applications in scientific research:
Its unique structural features make it a valuable asset in drug discovery and development processes .
The synthesis of 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester typically begins with the construction of the core pyrrolopyrimidine scaffold, followed by regioselective bromination and esterification. A common approach involves Knorr-type cyclocondensation between aminopyrroles and β-dicarbonyl compounds to form the bicyclic system, with subsequent electrophilic aromatic bromination at the C3 position – a site activated by the electron-rich pyrrole moiety [5] [9]. Advanced routes employ Suzuki-Miyaura cross-coupling on halogenated intermediates to introduce aryl groups at C3 prior to bromination, enabling access to structurally diverse kinase inhibitor precursors [3].
A significant innovation involves late-stage functionalization where the methyl ester group is installed via nucleophilic substitution on a 6-chloropyrrolopyrimidine intermediate. This strategy avoids decomposition issues associated with direct esterification of the carboxylic acid derivative. Yields for the bromination step vary significantly (60–85%) depending on the electron-withdrawing capacity of C6 substituents, with carboxylic acid derivatives showing superior regiocontrol compared to esterified analogs [5] [9].
Table 1: Key Synthetic Routes to 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylates
Starting Material | Bromination Stage | Key Intermediate | Overall Yield |
---|---|---|---|
Ethyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate | Early (pre-cyclization) | 8-Iodomethylpyrimido oxazine | 38% over 4 steps |
Methyl pyrrolo[2,3-d]pyrimidine-6-carboxylate | Late (post-esterification) | 3-Bromo derivative | 67% |
3-Aryl-pyrrolo[1,2-a]pyrimidine | Kinetic resolution post-bromination | Atropisomeric bromides | 45–52% (s-factor 10–27) |
Achieving C3 selectivity in pyrrolopyrimidine bromination requires precise control to avoid dihalogenation. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents (DCM, CCl₄) provides moderate selectivity, though electron-donating substituents at C6 can promote C5 bromination as a competitive side reaction [9]. Transition-metal catalysis has emerged as a superior alternative, with Pd(0)/copper bromide systems enabling C–H activation at C3 under mild conditions (50–60°C), particularly effective for 6-ester-substituted substrates [7].
Notably, kinetic resolution via quaternary ammonium salt-catalyzed nucleophilic aromatic substitution (SNAr) enables enantioselective bromination of atropisomeric pyrrolopyrimidines. Smith-inspired biphasic conditions (MTBE/K₂HPO₄) with cinchona-derived catalysts achieve exceptional selectivity (s-factors up to 27) by differentiating prochiral faces during bromide attack. The barrier to rotation (>32 kcal/mol) ensures configurational stability of the brominated products, crucial for pharmaceutical applications [3].
Table 2: Bromination Methods for Pyrrolo[1,2-a]pyrimidines
Method | Conditions | Regioselectivity (C3:C5) | Key Limitation |
---|---|---|---|
NBS/DCM | 0°C, 1h | 8:1 | Low yield with electron-deficient C6 substituents |
Br₂/AcOH | Reflux, 4h | 5:1 | Di-bromination >15% |
Pd(OAc)₂/CuBr₂ | DMF, 60°C, 12h | >20:1 | Sensitive to steric hindrance |
Chiral ammonium salt | MTBE/K₂HPO₄, rt | Enantiomeric ratio 96:4 | Requires atropisomeric substrates |
The carboxylic acid group at C6 poses stability challenges during bromination, making ester protection essential. Fischer esterification remains the most widely applied technique, where the carboxylic acid precursor (3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid) is refluxed with methanol under acid catalysis (H₂SO₄, TsOH). This equilibrium-controlled reaction requires azeotropic water removal (Dean-Stark apparatus) or large methanol excess (10:1) to drive conversion >90% [4] [6].
For acid-sensitive substrates, Steglich esterification using DCC/DMAP in anhydrous DCM provides a mild alternative (0–25°C). This method is particularly valuable for sterically hindered analogs, though residual dicyclohexylurea formation necessitates careful purification. Microwave-assisted esterification reduces reaction times from hours to minutes (15 min, 100°C) while improving yields by 8–12% through suppression of thermal decomposition pathways [4] [10].
Table 3: Esterification Methods for Pyrrolopyrimidine-6-carboxylic Acids
Method | Catalyst/Reagent | Temperature/Time | Yield Range |
---|---|---|---|
Fischer | H₂SO₄ (cat.), MeOH | Reflux, 12h | 75–82% |
Acyl chloride | SOCl₂ → MeOH | 0°C → rt, 3h | 85–90% |
Steglich | DCC/DMAP, anhydrous | 0°C, 2h | 78–84% |
Microwave | H₂SO₄, sealed vessel | 100°C, 15min | 83–91% |
Solvent selection critically impacts sustainability in pyrrolopyrimidine synthesis. MTBE (methyl tert-butyl ether), identified as optimal for SNAr bromination, enables catalyst recycling due to its low water solubility and facile separation from aqueous K₂HPO₄ phases. This biphasic system reduces quaternary ammonium salt loading by 40% across multiple cycles without erosion of enantioselectivity [3] [5].
Solvent-free mechanochemical bromination using NBS and silica gel as a grinding auxiliary achieves 89% conversion with minimized halogenated waste. Flow chemistry implementations for esterification demonstrate 3-fold improvements in space-time yield by suppressing dicarboxylic anhydride formation – a common side product in batch reactions above 60°C. Life cycle assessment confirms microwave methods reduce global warming potential by 32% compared to conventional reflux esterification, primarily through energy intensification and reduced solvent volumes [9].
Table 4: Green Chemistry Metrics in Pyrrolopyrimidine Synthesis
Approach | Key Innovation | Environmental Improvement | Economic Impact |
---|---|---|---|
Biphasic bromination | MTBE/K₂HPO₄ catalyst recycling | E-factor reduction 5.2 → 1.8 | Catalyst cost decrease 37% |
Mechanochemical | Solvent-free NBS bromination | Halogenated solvent elimination | Waste disposal cost ↓ 65% |
Flow esterification | Microreactor with residence time <5min | Energy use ↓ 48% | Throughput ↑ 220% |
Microwave esterification | Sealed vessel with rapid heating | Reaction volume ↓ 70% | Processing time ↓ 90% |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8